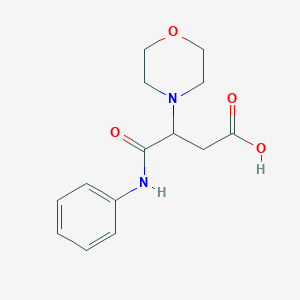![molecular formula C15H20N2O4 B2365099 1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one CAS No. 1351659-79-4](/img/structure/B2365099.png)
1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-(1,5-dioxa-9-azaspiro[55]undecane-9-carbonyl)pyridin-2(1H)-one is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of functional groups, which include a pyridinone ring, a spirocyclic azaspiro structure, and a dioxane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(1,5-dioxa-9-azaspiro[55]undecane-9-carbonyl)pyridin-2(1H)-one typically involves multi-step organic synthesisSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
科学的研究の応用
1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
3,9-diazaspiro[5.5]undecane derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
1,9-diazaspiro[5.5]undecane derivatives: Similar in structure but with different functional groups, these compounds exhibit distinct reactivity and applications.
Uniqueness
1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one is unique due to its combination of a pyridinone ring, a spirocyclic azaspiro structure, and a dioxane moiety. This unique arrangement of functional groups imparts specific chemical reactivity and potential for diverse applications in research and industry .
特性
IUPAC Name |
3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-16-7-2-4-12(13(16)18)14(19)17-8-5-15(6-9-17)20-10-3-11-21-15/h2,4,7H,3,5-6,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKCAQFGCQEIEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC3(CC2)OCCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide](/img/structure/B2365018.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate](/img/structure/B2365019.png)
![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2365020.png)
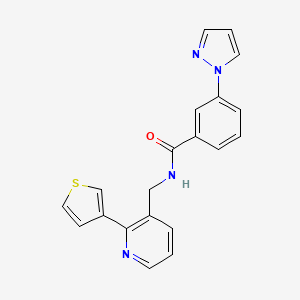
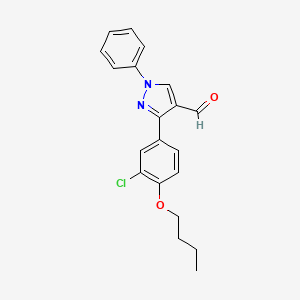

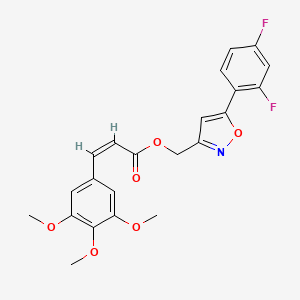

![2-{2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2365031.png)
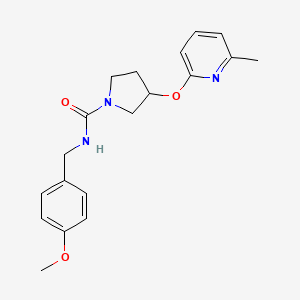
![2-Methyl-4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2365036.png)
![(3r,5r,7r)-adamantan-1-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365037.png)
![Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2365038.png)
